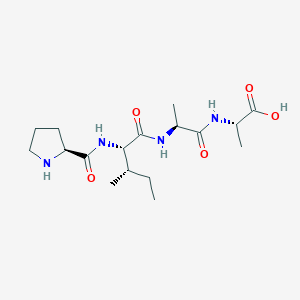

L-Prolyl-L-isoleucyl-L-alanyl-L-alanine

Description

Significance of Oligopeptides in Biochemical Systems

Oligopeptides, typically comprising two to twenty amino acids, are pivotal to a vast array of biological processes. acs.orgbiasedsignalingatlas.org They function as signaling molecules, hormones, and neurotransmitters, facilitating cellular communication and regulating physiological responses. acs.orgpubcompare.ai Their relatively small size allows for rapid synthesis and degradation, making them ideal for dynamic biological systems. acs.org Oligopeptides can be derived from the breakdown of larger proteins or synthesized to serve specific functions, such as acting as enzyme inhibitors or modulators of immune responses. biasedsignalingatlas.orgpubcompare.ai For instance, some oligopeptides play crucial roles in regulating blood pressure, while others are integral to processes like childbirth and water balance. acs.orgpubcompare.ai

Overview of Tetrapeptides in Academic Inquiry

Tetrapeptides, consisting of four amino acid residues, represent a significant class of oligopeptides that are frequently studied for their pharmacological potential. patentcut.com Many exhibit high affinity and specificity for various receptors involved in protein-protein signaling. patentcut.com Both linear and cyclic tetrapeptides are found in nature, with cyclic forms often mimicking the reverse turns of proteins, making them valuable targets for drug design. patentcut.com Research has identified tetrapeptides with diverse biological activities, including roles in the immune system, as opioid receptor modulators, and even as potential contraceptive agents. patentcut.com The specific sequence and structure of a tetrapeptide are critical determinants of its function, a principle that drives detailed investigation into individual compounds like L-Prolyl-L-isoleucyl-L-alanyl-L-alanine.

Rationale for Comprehensive Study of this compound

While specific, in-depth research focused exclusively on the isolated tetrapeptide this compound (Pro-Ile-Ala-Ala) is limited in publicly available literature, its sequence appears within larger, biologically significant proteins and has been included in peptide libraries for screening purposes. For example, the sequence has been noted within fragments of proteins like the Nerve growth factor beta precursor and has been part of peptide synthesis libraries for various research applications. pubcompare.aimol-scientific.com The rationale for its study often stems from its potential role as a bioactive fragment or its utility in understanding structure-activity relationships. For instance, a related tetrapeptide, Ile-Pro-Ala-Ala (IPAA), has been studied for its dipeptidyl peptidase-IV (DPP-IV) inhibitory activity, suggesting that peptides with similar sequences may have interesting biological properties. acs.org The study of Pro-Ile-Ala-Ala can, therefore, contribute to understanding how specific amino acid arrangements influence biological function.

Current Landscape of Peptide Research Methodologies and Applications

Modern peptide research employs a range of sophisticated techniques. Solid-phase peptide synthesis (SPPS) is a cornerstone methodology, allowing for the efficient and precise construction of peptides like this compound. researchgate.net Following synthesis, purification is typically achieved using high-performance liquid chromatography (HPLC).

The applications of peptide research are vast and continue to expand. In drug discovery, peptides are investigated as inhibitors of enzymes or as receptor agonists to modulate cellular signaling pathways. googleapis.com They are also crucial in the development of new biomaterials, where they can be designed to self-assemble into structures that support cell and tissue growth. googleapis.com Furthermore, peptidomics, the comprehensive study of peptides in a biological sample, is a growing field for biomarker discovery in various diseases. googleapis.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

798541-06-7 |

|---|---|

Molecular Formula |

C17H30N4O5 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H30N4O5/c1-5-9(2)13(21-15(23)12-7-6-8-18-12)16(24)19-10(3)14(22)20-11(4)17(25)26/h9-13,18H,5-8H2,1-4H3,(H,19,24)(H,20,22)(H,21,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1 |

InChI Key |

SJTZZYWPYLFTRM-VLJOUNFMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for L Prolyl L Isoleucyl L Alanyl L Alanine

Established Strategies for Linear Tetrapeptide Synthesis

The synthesis of a linear tetrapeptide such as L-Prolyl-L-isoleucyl-L-alanyl-L-alanine involves the sequential formation of three amide (peptide) bonds between the constituent amino acids. The primary challenge lies in ensuring high coupling efficiency and preventing side reactions, such as racemization, at each step. creative-peptides.combachem.com The two predominant strategies to achieve this are Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods, including the more modern Liquid-Phase Peptide Synthesis (LPPS). creative-peptides.com

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for creating peptides in a laboratory setting. nih.govpeptide.com The process involves building the peptide chain step-by-step while the C-terminal amino acid is anchored to an insoluble polymer support, or resin. biosynth.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step. peptide.com

The synthesis of this compound via SPPS would proceed in a C-terminal to N-terminal direction. The process begins by attaching the first amino acid, L-alanine, to the solid support. Subsequently, L-alanine, L-isoleucine, and finally L-proline are sequentially coupled to the growing peptide chain. vaia.com

The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amino group of the resin-bound peptide chain. creative-peptides.com This is facilitated by coupling reagents.

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective and cost-efficient. bachem.comamericanpeptidesociety.org They activate the carboxylic acid to form a reactive O-acylisourea intermediate. americanpeptidesociety.org To reduce the risk of racemization and side reactions, they are almost always used with additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure. bachem.comamericanpeptidesociety.org

Aminium/Uronium and Phosphonium Salts : These reagents, such as HBTU, HATU, HCTU, and PyBOP, are highly efficient and widely used due to their ability to promote fast and complete coupling reactions with minimal racemization. bachem.comacs.orgpeptide.com HATU is particularly effective for difficult couplings. bachem.com These reagents require the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction. bachem.com COMU, an Oxyma-based uronium salt, is noted for being a safer and "greener" alternative, as its byproducts are water-soluble. acs.org

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Example | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Cost-effective; used with additives like HOBt or Oxyma to suppress racemization. bachem.comamericanpeptidesociety.org |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Highly efficient and widely used for standard couplings. bachem.compeptide.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Very effective for sterically hindered or difficult couplings. bachem.com | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient reagent, particularly useful for cyclization and coupling N-methyl amino acids. bachem.compeptide.com |

| Oxyma-Based Uronium | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | High reactivity with improved safety profile and water-soluble byproducts. bachem.comacs.org |

To ensure the orderly assembly of the peptide, temporary protecting groups are used for the α-amino group of each incoming amino acid. The two dominant orthogonal protection strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). peptide.compeptide.com

Boc/Bzl Strategy : In this approach, the Nα-amino group is protected by the acid-labile Boc group, while side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based ethers, esters, or carbamates. The Boc group is removed at each step with a moderately strong acid like trifluoroacetic acid (TFA). chempep.com The final peptide is cleaved from the resin and deprotected simultaneously using a very strong acid, such as liquid hydrogen fluoride (B91410) (HF). peptide.comchempep.com For the Pro-Ile-Ala-Ala sequence, no side-chain protection is needed.

Fmoc/tBu Strategy : This is currently the more popular method. peptide.com The Nα-amino group is protected by the base-labile Fmoc group, which is removed using a solution of a secondary amine, most commonly piperidine (B6355638) in a solvent like DMF. peptide.comnih.gov Side-chain protecting groups are acid-labile, typically based on tert-butyl (tBu). peptide.com The final cleavage from the resin and removal of any side-chain protectors occurs in a single step with a strong acid cocktail, usually based on TFA. nih.gov This orthogonal system is considered milder than the Boc/HF method. peptide.com

Table 2: Comparison of Boc and Fmoc Protecting Group Strategies

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderate acid (e.g., 50% TFA in DCM). chempep.com | Base (e.g., 20% piperidine in DMF). peptide.com |

| Side-Chain Protection | Benzyl-based (Bzl), cleaved by strong acid. | tert-Butyl-based (tBu), cleaved by moderate acid. peptide.com |

| Final Cleavage | Strong acid (e.g., liquid HF). chempep.com | Moderate acid (e.g., 95% TFA cocktail). nih.gov |

| Key Advantage | Historically robust and well-established. | Milder overall conditions, avoiding the use of HF. peptide.com |

The choice of resin is critical as it determines the C-terminal functionality of the final peptide (acid or amide) and must be compatible with the chosen protecting group strategy. nih.govfluorochem.co.uk For synthesizing this compound as a peptide acid, several resins are suitable.

For Fmoc Synthesis :

Wang Resin : A p-alkoxybenzyl alcohol resin that is a standard choice for producing C-terminal peptide acids using the Fmoc strategy. fluorochem.co.uksigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin : This highly acid-labile resin is advantageous because the first amino acid can be attached without pre-activation, preventing racemization. sigmaaldrich.compeptide.com It is particularly useful for sequences containing proline at the C-terminus (not the case here) to avoid diketopiperazine formation. biosynth.com It also allows for cleavage of the peptide while keeping side-chain protecting groups intact if needed for fragment condensation. peptide.com

For Boc Synthesis :

Merrifield Resin : The classic chloromethylated polystyrene resin used in Boc-based synthesis. chempep.comfluorochem.co.uk

PAM Resin : A phenylacetamidomethyl resin that offers greater stability to the repeated TFA deprotection steps compared to the Merrifield resin, reducing premature peptide cleavage. peptide.com

Once the synthesis is complete, the peptide is cleaved from the resin. For Fmoc-synthesized peptides on Wang or 2-CTC resin, a standard cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). nih.gov TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, while water and TIS act as scavengers to trap reactive carbocations generated during the process. nih.gov The crude peptide is then typically precipitated from the cleavage solution using cold diethyl ether. nih.gov

Table 3: Common Resins for Peptide Acid Synthesis

| Resin Name | Strategy | Linker Type | Primary Use |

|---|---|---|---|

| Wang Resin | Fmoc | p-Alkoxybenzyl alcohol | Standard for C-terminal peptide acids. fluorochem.co.uksigmaaldrich.com |

| 2-Chlorotrityl Chloride (2-CTC) | Fmoc | Trityl | Mild cleavage; synthesis of protected fragments; suppresses side reactions. sigmaaldrich.compeptide.com |

| Merrifield Resin | Boc | Chloromethyl | The original resin for Boc-SPPS. chempep.comfluorochem.co.uk |

| PAM Resin | Boc | Phenylacetamidomethyl | Offers higher acid stability than Merrifield resin. peptide.com |

Liquid-Phase Peptide Synthesis Techniques

Liquid-Phase Peptide Synthesis (LPPS) merges the advantages of classical solution-phase synthesis with the conveniences of solid-phase methods. creative-peptides.comrsc.org In LPPS, the growing peptide chain is attached to a soluble polymer tag, allowing the synthesis to occur in a homogeneous solution. rsc.orgbachem.com This can improve reaction kinetics and allow for monitoring of the reaction progress. creative-peptides.com After each step, the tagged peptide is isolated by precipitation and filtration, removing excess reagents and byproducts. rsc.orgmdpi.com

A key application of solution-phase and liquid-phase synthesis is the convergent or "segment condensation" approach. nih.govnih.gov Instead of adding one amino acid at a time, pre-synthesized peptide fragments are coupled together. For this compound, a plausible strategy would be:

Synthesize the dipeptide fragment Boc-Pro-Ile-OH .

Synthesize the dipeptide fragment H-Ala-Ala-OR , where R is a suitable C-terminal protecting group like a methyl or benzyl ester.

Couple the two fragments in solution using a coupling reagent with a low racemization potential, such as those used in SPPS.

Remove the N-terminal Boc group and the C-terminal ester group to yield the final tetrapeptide.

This approach can be more efficient for larger peptides and can help overcome issues related to difficult couplings or aggregation that can occur during stepwise SPPS. nih.govpeptide.com The synthesis of protected peptide fragments themselves can be performed using solution methods or by using highly labile resins like 2-chlorotrityl resin in an SPPS framework. nih.govpeptide.com

Activation Methods for Carboxyl Groups

To form the amide (peptide) bond between two amino acids, the carboxyl group of the C-terminal residue of the growing chain or the incoming protected amino acid must be activated. libretexts.org This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by the free amino group of the other amino acid.

One of the most established methods for carboxyl group activation involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). tandfonline.comtib.eu These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. tandfonline.com However, this intermediate can be unstable and prone to side reactions, including racemization.

To mitigate these issues and improve reaction efficiency, additives are commonly used in conjunction with carbodiimides. nih.gov 1-Hydroxybenzotriazole (HOBt) and its derivatives are frequently employed. tandfonline.comnih.gov The O-acylisourea intermediate rapidly reacts with HOBt to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine component. tandfonline.com This two-step activation within a single pot is a cornerstone of modern peptide synthesis.

Table 1: Common Carboxyl Group Activation Reagents in Peptide Synthesis

| Reagent/System | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|

| DCC | Forms a reactive O-acylisourea intermediate. | Effective and low cost. | Produces insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. tandfonline.com |

| EDC | Forms a reactive O-acylisourea intermediate. | Water-soluble urea (B33335) byproduct is easier to remove. | More expensive than DCC. |

| DCC/HOBt | HOBt intercepts the O-acylisourea to form a less racemization-prone active ester. nih.gov | Suppresses racemization and improves coupling efficiency. | HOBt has noted explosive properties under certain conditions. tandfonline.com |

| HATU | Forms an activated HOBt ester directly. | Very high coupling efficiency, especially for difficult sequences. | High cost. |

For the synthesis of this compound, each coupling step—such as coupling Fmoc-protected L-isoleucine to the resin-bound L-alanyl-L-alanine dipeptide—would utilize one of these activation strategies to ensure efficient and high-fidelity peptide bond formation.

Purification of Intermediates and Final Product

Following synthesis and cleavage from the solid support, the crude peptide product contains the desired full-length sequence along with impurities. lcms.czacs.org These impurities include truncated or deletion sequences (failure sequences) and residual side-chain protecting groups. acs.org Therefore, robust purification is essential to isolate this compound.

The primary method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.cznih.gov This technique separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column containing a non-polar stationary phase (like C18), and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution. lcms.cz TFA protonates carboxyl groups and forms ion pairs with positively charged groups, improving peak shape and separation. lcms.cz

Flash chromatography offers a faster, more economical alternative for initial or large-scale purification, capable of handling larger sample loads to enrich the target peptide before a final HPLC polishing step. biotage.com Other techniques include solid-phase extraction (SPE), ion-exchange chromatography, and size exclusion chromatography, chosen based on the specific properties of the peptide and its impurities. nih.gov

Table 2: Comparison of Common Peptide Purification Techniques

| Technique | Principle | Primary Application | Key Features |

|---|---|---|---|

| RP-HPLC | Separation based on hydrophobicity. lcms.cz | High-resolution purification for achieving high final purity (>98%). biotage.com | High resolving power, suitable for analytical and preparative scales. nih.gov |

| Flash Chromatography | Medium-resolution liquid chromatography. biotage.com | Rapid, large-scale crude purification or sample enrichment. biotage.com | High loading capacity, lower solvent consumption and time compared to prep-HPLC for initial cleanup. biotage.com |

| Solid-Phase Extraction (SPE) | Adsorption chromatography to separate components. | Desalting and removal of gross impurities. | Simple, fast, and economical for sample cleanup before high-resolution steps. nih.gov |

| Affinity Purification | Specific binding interaction between the peptide (with a tag) and a receptor on a solid support. nih.gov | Isolation of peptides from complex mixtures by exploiting a specific molecular interaction. nih.gov | Highly selective, but requires the addition and subsequent cleavage of an affinity tag. nih.gov |

Chemoenzymatic Synthesis Routes for this compound

Chemoenzymatic peptide synthesis (CEPS) merges the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.govresearchgate.net This approach can overcome challenges in purely chemical synthesis, such as racemization and the need for extensive protecting group strategies. nih.gov

Utilization of Peptide Ligases for Directed Synthesis

Peptide ligases are enzymes that catalyze the formation of peptide bonds, often with high regio- and chemoselectivity. nih.gov Unlike proteases, which primarily hydrolyze peptide bonds, ligases favor the aminolysis reaction pathway. nih.gov Engineered enzymes like subtiligase and naturally occurring ligases such as butelase-1 are powerful tools for this purpose. nih.govnih.gov

For a target like this compound, a convergent chemoenzymatic strategy could be employed. This might involve:

Chemically synthesizing two smaller fragments, for example, L-Prolyl-L-isoleucine (Pro-Ile) and L-alanyl-L-alanine (Ala-Ala).

The C-terminal carboxyl group of the Pro-Ile fragment would be converted to an ester.

A peptide ligase would then be used to specifically catalyze the peptide bond formation between the C-terminal ester of the Pro-Ile fragment and the N-terminal amine of the Ala-Ala fragment. acsgcipr.org

This method leverages the enzyme's ability to recognize specific substrate motifs, directing the ligation of unprotected peptide fragments in an aqueous solution. mdpi.comyoutube.com

Enzymatic Coupling Efficiency and Substrate Specificity

The success of enzymatic coupling depends heavily on factors like enzyme choice, substrate structure, pH, and temperature. nih.gov Proteases like papain or α-chymotrypsin can be used in reverse, where the reaction equilibrium is shifted towards synthesis, often by using organic co-solvents or by the precipitation of the product. nih.govacsgcipr.org

The substrate specificity of the enzyme is paramount. Some enzymes have very strict sequence requirements. For instance, Sortase A recognizes an LPXTG motif, while butelase-1 recognizes an Asn/Asp-His-Val sequence at the C-terminus of the acyl donor. mdpi.com Other engineered enzymes, like subtiligase variants, exhibit broader substrate tolerance, making them more versatile for general peptide ligation. nih.govyoutube.com

The efficiency of coupling can be sterically hindered by certain amino acids. The presence of a β-branched residue like L-isoleucine at the C-terminus of the acyl donor fragment (in this case, Pro-Ile) can pose a challenge for some enzymes, potentially reducing coupling yields. google.com Similarly, the amino acid at the N-terminus of the nucleophile (Ala-Ala) also influences recognition and reaction rates. nih.gov

Table 3: Factors Influencing Enzymatic Coupling Efficiency

| Factor | Influence on Synthesis | Optimal Conditions |

|---|---|---|

| Enzyme Choice | Determines substrate specificity, reaction rate, and potential side reactions (e.g., hydrolysis). nih.gov | Highly specific ligases (e.g., butelase-1) for defined sequences; engineered proteases (e.g., subtiligase) for broader applications. nih.govmdpi.com |

| pH | Affects the ionization state of the N-terminal amine (nucleophile) and the enzyme's catalytic activity. nih.gov | Generally alkaline conditions are favored to ensure the N-terminal amine is deprotonated and thus more nucleophilic. nih.gov |

| Substrate Structure | Sterically hindered amino acids (e.g., Isoleucine, Valine) at the coupling junction can reduce reaction rates. google.comnih.gov | Requires selection of an enzyme known to tolerate bulky residues or optimization of reaction conditions. |

| Acyl Donor | Simple alkyl or activated esters are used as substrates for the enzyme. acsgcipr.org | The choice of ester can influence the rate of acylation of the enzyme and the subsequent aminolysis. |

| Solvent System | Aqueous buffers are common, but organic co-solvents can be used to suppress water-competing hydrolysis. researchgate.net | Low-water systems or frozen solutions can significantly shift the equilibrium toward peptide synthesis. |

Biocatalytic Approaches in Peptide Bond Formation

Biocatalysis offers a green and highly selective alternative to purely chemical methods for forming peptide bonds. americanpeptidesociety.org The field leverages enzymes, primarily hydrolases like proteases and lipases, operating under kinetically or thermodynamically controlled conditions. researchgate.net

Kinetically Controlled Synthesis: An activated acyl donor (an amino acid ester) is used. The enzyme is acylated rapidly, and this acyl-enzyme intermediate is then attacked by the amino group of the nucleophile (the amine component). This process is faster than the competing hydrolysis reaction, allowing the peptide product to accumulate. researchgate.net

Thermodynamically Controlled Synthesis: This approach involves the direct reversal of the hydrolytic reaction. The reaction is driven towards synthesis by manipulating conditions to favor the product, such as increasing substrate concentrations, removing water, or using a system where the peptide product precipitates out of solution, thereby shifting the equilibrium according to Le Chatelier's principle. researchgate.net

Recently discovered enzymes like L-amino acid α-ligase (Lal) from Bacillus subtilis can synthesize dipeptides directly from unprotected amino acids in an ATP-dependent manner, offering a novel route that avoids complex protection/deprotection steps. nih.gov Such enzymes could potentially be engineered to synthesize longer peptides like the target tetrapeptide.

Cyclization Strategies and Their Impact on this compound Analogs

Cyclization is a powerful strategy to confer enhanced properties upon linear peptides. altabioscience.com Cyclic peptides often exhibit greater metabolic stability against degradation by exopeptidases, improved receptor binding affinity due to conformational constraint, and potentially enhanced cell permeability. researchgate.net Various strategies could be applied to create cyclic analogs of this compound.

The most intuitive approach is head-to-tail cyclization , which involves forming an amide bond between the N-terminal proline and the C-terminal alanine (B10760859). altabioscience.comnih.gov The presence of a proline residue in the linear precursor is known to induce turns, which can pre-organize the peptide backbone in a conformation favorable for cyclization. altabioscience.com

Other strategies involve side chains, although the residues in this specific peptide (Pro, Ile, Ala) lack highly reactive side-chain functionalities for common cyclization chemistries like lactam or disulfide bridge formation unless modified amino acids are incorporated. sb-peptide.com For instance, one of the alanine residues could be replaced with lysine (B10760008) and the other with aspartic acid to enable a side-chain-to-side-chain lactam bridge. sb-peptide.com

Table 4: Potential Cyclization Strategies for Peptide Analogs

| Cyclization Strategy | Bond Formed | Description | Potential Impact on Analog |

|---|---|---|---|

| Head-to-Tail | Amide (Lactam) | The N-terminal amine of Proline is linked to the C-terminal carboxyl of Alanine. altabioscience.com | Creates a fully cyclic backbone, increasing resistance to exopeptidases and conformationally constraining the peptide. researchgate.net |

| Side-Chain to Side-Chain | Varies (e.g., Lactam, Thioether) | Requires replacing native residues with amino acids bearing reactive side chains (e.g., Lys/Asp for lactam; Cys for thioether). nih.govsb-peptide.com | Stabilizes specific secondary structures like α-helices or β-turns, creating 'stapled peptides'. |

| Terminus-to-Side-Chain | Varies (e.g., Lactam, Lactone) | The N- or C-terminus is linked to the side chain of an internal residue (e.g., C-terminus to Lys side chain). altabioscience.com | Generates a lariat-type structure, providing a balance of flexibility and constraint. |

| Thioether Cyclization | Thioether | Requires incorporation of Cysteine and a halo-acetylated N-terminus or another reactive partner. nih.gov | Forms a stable, reduction-resistant bridge, mimicking a disulfide bond but with greater chemical stability. |

These cyclization methods transform the linear peptide into a topographically distinct analog, which can profoundly alter its biological activity and pharmacokinetic profile. The choice of strategy depends on the desired final structure and properties of the target analog.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-Proline |

| L-Isoleucine |

| L-Alanine |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| Lysine |

| Aspartic acid |

| Cysteine |

| Papain |

| α-Chymotrypsin |

| Subtilisin |

| Valine |

| Glutamic acid |

| Glutamine |

| Leucine |

| Arginine |

| Histidine |

| Threonine |

| Glycine |

| Phenylalanine |

| Tryptophan |

| Methionine |

Intra-molecular Cyclization Mechanisms of Linear Precursors

The most direct route to a cyclic peptide is through head-to-tail cyclization, where an amide (lactam) bond is formed between the N-terminal amine and the C-terminal carboxylic acid of the linear precursor. altabioscience.com This intramolecular reaction is entropically disfavored, as the linear peptide must adopt a specific folded conformation to bring the reactive termini into proximity. altabioscience.com

The process begins with the activation of the C-terminal carboxyl group. This is commonly achieved using coupling reagents that transform the hydroxyl group into a better leaving group, such as an acyl halide, acyl azide, or an activated ester. nih.gov Following activation, the N-terminal amine performs a nucleophilic attack on the activated carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the new amide bond and release the leaving group, thereby closing the peptide ring.

For small peptides like tetrapeptides, this process is often plagued by competing intermolecular reactions, leading to the formation of cyclic dimers or higher-order oligomers. nih.gov To circumvent these issues, cyclization reactions are typically performed under high-dilution conditions (e.g., 0.001–0.005 M) to favor the intramolecular pathway. nih.gov However, this can result in very slow reaction times, sometimes taking several days. nih.govresearchgate.net

Alternative strategies have been developed to overcome the high activation energy associated with small ring formation. One novel approach is the "CyClick" strategy, which involves a two-step process: the low-energy formation of a larger 15-atom cyclic imine intermediate, followed by a chemoselective ring contraction to generate the strained 12-atom cyclic tetrapeptide. nih.gov This method has shown promise in synthesizing highly strained cyclic tetrapeptides without significant oligomerization, even at higher concentrations. nih.govnih.gov

Role of Bases and Solvents in Cyclopeptide Formation

The choice of solvent and base is critical in directing the outcome of a cyclization reaction. The solvent influences the conformation of the linear peptide precursor and the solvation of transition states, while the base plays a crucial role in activating reagents and neutralizing charged groups.

Solvents: The rate of cyclization can vary by orders of magnitude depending on the solvent. rsc.org Studies on diketopiperazine formation, a related intramolecular cyclization, show that the reaction rate is retarded by solvents with a high capacity to stabilize charged or dipolar species and those that are strong hydrogen bond donors or acceptors. rsc.org In contrast, solvents with high cohesive energy density can significantly increase the reaction rate. rsc.org The polarity of the solvent also plays a part; for some peptides, the propensity to form certain conformations like polyproline II (PPII) is destabilized by less polar solvents compared to water. aps.org

Commonly used solvents in peptide cyclization include aprotic solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (MeCN), as well as protic solvents. nih.gov The selection depends on the solubility of the peptide and the specific chemistry being employed. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach to cyclization, the reaction can be performed in a variety of solvents, including water. nih.gov

Bases: Organic bases such as N,N-Diisopropylethylamine (DIEA) and 2,6-lutidine are frequently used in peptide cyclization. nih.gov Their primary role is to deprotonate the N-terminal ammonium (B1175870) salt, freeing the amine to act as a nucleophile. Bases are also used to neutralize acids formed during the reaction, maintaining a favorable pH. However, the choice and amount of base must be carefully controlled, as excessive basicity can lead to side reactions like epimerization (racemization) of the C-terminal amino acid, which compromises the stereochemical purity of the final product. nih.gov In some cyclization methods, such as certain "click" reactions, the base may be optional or even omitted without significantly impacting the yield.

| Parameter | Influence on Cyclization | Examples/Findings | Reference |

|---|---|---|---|

| Solvent Polarity | Affects peptide conformation and reaction rate. Less polar solvents can destabilize certain turn structures. | The rate of diketopiperazine formation is significantly affected by solvent properties, spanning three orders of magnitude across different solvents. | rsc.org |

| Solvent Hydrogen Bonding | Solvents that are strong H-bond donors/acceptors can stabilize the linear peptide, retarding cyclization. | Aqueous urea, which destabilizes local intra-peptide hydrogen bonds, disfavors helical conformations. | aps.org |

| Base Type | Activates the N-terminal amine for nucleophilic attack. | Common bases include DIEA and 2,6-lutidine. | nih.gov |

| Base Concentration | Must be optimized to prevent side reactions. | Excess base can cause epimerization at the C-terminal residue. | altabioscience.comnih.gov |

| Reaction Concentration | High dilution (pseudo-dilution) favors intramolecular cyclization over intermolecular oligomerization. | Typical concentrations are 0.001–0.005 M to avoid dimer formation. | nih.gov |

Conformational Pre-organization for Enhanced Cyclization Yields

A key strategy to improve the efficiency of head-to-tail cyclization is to pre-organize the linear peptide into a "turn-like" conformation that mimics the cyclic product. altabioscience.com This reduces the entropic penalty associated with ring closure. The sequence of this compound already contains a powerful turn-inducing element: Proline .

The rigid, cyclic structure of the proline residue restricts the phi (Φ) dihedral angle of the peptide backbone, naturally promoting the formation of β-turns. nih.gov Incorporating proline is a widely used and effective method to facilitate cyclization. altabioscience.com

Other strategies to induce conformational pre-organization include:

D-Amino Acids: The incorporation of an amino acid with the opposite chirality (D-configuration) can stabilize turn structures that are less favorable in all-L-peptides. nih.gov

N-Methylation: Replacing an amide proton with a methyl group can favor cis-peptide bonds and introduce turns. nih.govpeptide.com N-methylated amino acids are sometimes considered even more effective than proline at inducing turn structures. nih.gov

Steric Interactions: Introducing bulky amino acid derivatives can sterically force the peptide backbone into a specific conformation. For example, using (2S,5R)-5-tert-butylproline instead of L-proline has been shown to strongly favor a cis-amide bond, leading to a well-defined type VIa β-turn mimic. capes.gov.br

By encouraging the linear peptide to adopt a cyclization-competent conformation, these methods increase the effective molarity of the reacting termini, thereby enhancing the rate and yield of the desired intramolecular reaction. nih.gov

Purification and Isolation Methodologies in Peptide Synthesis

Following synthesis and cyclization, the crude product is a mixture containing the target peptide, unreacted linear precursors, oligomers, and impurities from side reactions and cleaved protecting groups. bachem.com A multi-step purification process is therefore essential to isolate the this compound in high purity.

The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.compepdd.comnih.gov This method separates molecules based on their hydrophobicity. pepdd.com

Stationary Phase: The column is packed with a non-polar material, typically silica (B1680970) modified with alkyl chains such as C18 (octadecyl), C8, or C4. nih.govpolypeptide.com

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN), is used. peptide.com A small amount of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at 0.1%, is added to improve peak shape and resolution. bachem.compeptide.com

Elution: The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase. The non-polar components, including the peptide, bind to the hydrophobic stationary phase. The polarity of the mobile phase is then gradually decreased by increasing the concentration of acetonitrile. bachem.com This causes the bound components to elute in order of increasing hydrophobicity.

For complex mixtures, a single RP-HPLC step may be insufficient. Ion-Exchange Chromatography (IEC) is often used as an orthogonal or initial "capturing" step. polypeptide.comnih.gov IEC separates peptides based on their net charge at a given pH. gilson.comwaters.com A cation-exchange column would be used for positively charged (basic) peptides, while an anion-exchange column is used for negatively charged (acidic) peptides. nih.gov This method is highly effective at removing bulk impurities that have different charge characteristics from the target peptide. polypeptide.com A two-step process, combining IEC with a final RP-HPLC "polishing" step, can be highly effective, capable of increasing purity from ~80% to over 99%. downstreamcolumn.com

| Method | Separation Principle | Typical Use Case | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification and final "polishing" step for most peptides. | High resolution, high recovery, applicable to a wide range of peptides. | May require multiple runs or orthogonal methods for very complex mixtures. | pepdd.comresearchgate.net |

| Ion-Exchange Chromatography (IEC) | Net Charge | Initial "capture" step to remove bulk impurities or for peptides difficult to separate by RP-HPLC. | Excellent for separating molecules with different charge states. Can be high-capacity. | Uses non-volatile salt buffers that must be removed. Less effective for neutral peptides. | polypeptide.comnih.govgilson.com |

| Crystallization | Differential Solubility | Final isolation step to obtain a highly pure, solid product. | Can yield exceptionally high purity. Provides structural information if X-ray quality crystals are grown. | Difficult to achieve; success is highly dependent on the peptide's properties. Can be a slow process. | polypeptide.comcreative-peptides.com |

| Lyophilization (Freeze-Drying) | Sublimation of Solvent | Final isolation step to obtain a stable, dry powder from purified HPLC fractions. | Preserves peptide stability for long-term storage. Easily removes volatile HPLC solvents. | Does not provide additional purification. | polypeptide.compeptide.comuk-peptides.com |

Once the fractions containing the pure peptide are collected from the final HPLC step, the solvent is removed to yield the final product. The most common method for this is lyophilization (freeze-drying). peptide.comuk-peptides.com This process involves freezing the aqueous solution and then applying a vacuum to cause the ice to sublimate directly into water vapor, leaving a dry, stable peptide powder. uk-peptides.com In some cases, crystallization can be used as a final purification and isolation step, which can yield a product of very high purity. polypeptide.comcreative-peptides.com

Advanced Structural Elucidation and Conformational Analysis of L Prolyl L Isoleucyl L Alanyl L Alanine

Spectroscopic Characterization Techniques

The structural elucidation of the tetrapeptide L-Prolyl-L-isoleucyl-L-alanyl-L-alanine relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's covalent framework, secondary structure, and dynamic conformational behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of peptides in a solution state, which closely mimics physiological conditions. uzh.ch It provides atomic-level information on connectivity, conformation, and dynamics.

Two-Dimensional NMR for Backbone and Side Chain Assignments

The initial and most critical step in the NMR analysis of this compound is the sequence-specific resonance assignment of all non-labile protons. uzh.ch This is achieved through a combination of two-dimensional (2D) NMR experiments, primarily Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). youtube.com

TOCSY (Total Correlation Spectroscopy): This experiment is instrumental in identifying the spin systems of the individual amino acid residues. youtube.com A TOCSY spectrum reveals correlations between all scalar-coupled protons within a single amino acid residue. For instance, in the isoleucine residue of the tetrapeptide, the TOCSY experiment would show cross-peaks connecting the amide proton (NH) to the alpha-proton (Hα), which in turn is coupled to the beta-proton (Hβ), and so on, down the side chain. The distinct patterns of these spin systems allow for the identification of the isoleucine and two alanine (B10760859) residues. Proline, lacking an amide proton, presents a unique spin system that is also readily identifiable in the aliphatic region of the TOCSY spectrum. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): While TOCSY establishes intra-residue connections, NOESY is used to link the amino acids in sequence. The NOESY experiment detects through-space correlations between protons that are typically less than 5-6 Å apart. youtube.com Sequential assignment is achieved by observing NOE cross-peaks between the Hα proton of one residue and the amide proton (NH) of the subsequent residue (Hα(i) - NH(i+1)). For the Pro-Ile linkage, where Proline has no amide proton, the sequential connection is established by observing NOEs between the Hα of Isoleucine and the Hδ protons of the Proline ring. uzh.ch

The expected proton (¹H) chemical shifts for the amino acid residues in an unstructured peptide are summarized in the table below. It is important to note that the actual chemical shifts for this compound will be influenced by its specific conformation and solvent environment. nmims.edu

| Amino Acid | NH (ppm) | Hα (ppm) | Hβ (ppm) | Other Side Chain Protons (ppm) |

| Proline | - | ~4.4 | ~2.0, ~2.3 | Hγ: ~2.0, Hδ: ~3.6, ~3.7 |

| Isoleucine | ~8.2 | ~4.2 | ~1.9 | Hγ: ~1.2, ~1.5; Hγ': ~0.9; Hδ: ~0.9 |

| Alanine | ~8.2 | ~4.3 | ~1.4 | - |

Table generated based on typical random coil chemical shifts for amino acids in a peptide chain. uzh.ch

Conformational Studies via NOESY Correlations and Coupling Constants

Once the resonances are assigned, the conformation of the peptide can be investigated. The intensities of NOESY cross-peaks are inversely proportional to the sixth power of the distance between the protons (NOE ∝ 1/r⁶). nmims.edu This relationship allows for the estimation of interproton distances, which serve as crucial restraints in structural calculations. Strong, medium, and weak NOEs correspond to short, medium, and long distances, respectively. For instance, a strong NOE between the Hα of Alanine-3 and the NH of Alanine-4 would indicate a close proximity and suggest a turn-like conformation.

Scalar coupling constants (J-couplings), particularly the three-bond coupling between the amide proton and the Hα proton (³J(HN,Hα)), provide information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of this coupling constant to the dihedral angle. nmims.edu For example, a small ³J(HN,Hα) value (e.g., < 5 Hz) is indicative of an α-helical conformation, whereas a large value (e.g., > 8 Hz) suggests a β-sheet structure.

The cis-trans isomerization of the peptide bond preceding the proline residue (Ala-Pro bond) is a significant conformational feature that can be studied by NMR. nih.govnih.gov The cis and trans conformations are in slow exchange on the NMR timescale, leading to two distinct sets of resonances for the residues adjacent to proline. nih.gov The relative intensities of these peaks in a 1D or 2D NMR spectrum can be used to determine the population of each isomer. NOESY spectra are particularly useful for distinguishing between the two forms, as characteristic NOE cross-peaks, such as the Hα(i) - Hα(i+1) for the cis conformation, can be observed. chemrxiv.org

pH-Induced Conformational Changes of Peptide Structure

The conformation of this compound is expected to be sensitive to changes in pH due to the presence of the ionizable N-terminal amino group and the C-terminal carboxylic acid group. NMR spectroscopy is an excellent tool to monitor these pH-dependent conformational changes. nih.gov

As the pH of the solution is varied, the protonation states of the termini change. This can induce significant shifts in the chemical shifts of nearby nuclei, a phenomenon known as chemical shift perturbation (CSP). nih.gov By titrating the peptide sample with an acid or base and recording a series of NMR spectra (e.g., ¹H-¹⁵N HSQC if isotopically labeled), one can track the movement of specific peaks. nih.gov

For instance, upon deprotonation of the C-terminal carboxyl group at higher pH, the chemical shifts of the protons on the adjacent Alanine-4 residue are expected to show the most significant changes. Similarly, changes in the protonation state of the N-terminal Proline will primarily affect the resonances of the proline ring. These perturbations can be mapped onto the peptide structure to identify regions that are most affected by the pH change. Furthermore, significant changes in NOE patterns or coupling constants with varying pH would indicate a more global conformational rearrangement of the peptide backbone. researchgate.net Studies on proline-containing dipeptides have shown that the cis-trans equilibrium of the X-Pro bond can be strongly pH-dependent. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides complementary information to NMR by probing the vibrational modes of the peptide bonds and side chains. These techniques are particularly sensitive to the secondary structure of the peptide. acs.orgaip.org

Raman and Infrared (IR) Spectroscopy for Molecular Vibrations

Both Raman and IR spectroscopy measure the vibrational energies of a molecule, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in the polarizability of the molecule. aip.org

For a peptide like this compound, the most informative vibrational bands are the amide bands, which arise from the vibrations of the peptide backbone. researchgate.net

| Amide Band | Approximate Frequency (cm⁻¹) | Primary Vibrational Motion |

| Amide I | 1600-1700 | C=O stretching |

| Amide II | 1480-1580 | N-H in-plane bending and C-N stretching |

| Amide III | 1220-1300 | C-N stretching and N-H in-plane bending |

Table summarizing the main amide vibrational bands in peptides. researchgate.net

The exact frequencies of these bands are sensitive to the peptide's secondary structure (e.g., β-turn, random coil). For example, the Amide I band typically appears around 1650-1660 cm⁻¹ for an α-helix, while for β-sheets it is observed at lower frequencies (around 1620-1640 cm⁻¹) and often accompanied by a weaker higher frequency component. nih.govumich.edu By analyzing the position and shape of the Amide I band in the IR or Raman spectrum of this compound, one can infer the predominant secondary structure adopted by the peptide backbone.

Raman Optical Activity (ROA) for Chirality and Conformational Insights

Raman Optical Activity (ROA) spectroscopy, a powerful technique for studying chiral molecules in solution, has been instrumental in probing the conformational landscape of this compound. ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. This technique is particularly sensitive to the stereochemistry and the solution-state structure of peptides.

Studies on similar alanine-rich peptides have demonstrated that ROA spectra can reveal the presence of specific secondary structures, such as the poly(L-proline) II (PPII) helix, which is a common conformation for short, flexible peptides in aqueous solution. nih.gov For this compound, the ROA spectrum would be expected to exhibit characteristic bands in the amide I, II, and III regions, providing a detailed fingerprint of its backbone conformation and the orientations of its side chains. The presence of the proline residue, with its rigid pyrrolidine (B122466) ring, is expected to significantly influence the peptide's conformational preferences and be a dominant feature in the ROA spectrum.

Temperature-Dependent Structural Phase Transitions

The structural stability of this compound has been investigated as a function of temperature to understand its dynamic behavior. Temperature-dependent spectroscopic analyses, such as single-crystal Raman spectroscopy, can reveal subtle changes in molecular structure and intermolecular interactions that lead to structural phase transitions.

In analogous studies of dipeptides like L-alanyl-L-alanine, evidence of second-order structural phase transitions has been observed at low temperatures. nih.gov These transitions are often associated with changes in the symmetry of the crystal lattice and are driven by molecular motions, such as the reorientation of methyl groups. nih.gov For this compound, it is hypothesized that temperature variations could induce conformational changes in the flexible isoleucine and alanine side chains, as well as alterations in the hydrogen-bonding network, potentially leading to phase transitions.

Crystallographic Studies

Single-Crystal X-ray Diffraction for Atomic-Resolution Structures

To obtain a definitive, high-resolution picture of the solid-state structure of this compound, single-crystal X-ray diffraction is the gold standard. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous atomic-resolution model of the peptide.

While a crystal structure for this specific tetrapeptide is not publicly available, data from related peptides, such as L-alanyl-L-alanine, show that they crystallize in well-defined three-dimensional lattices. nih.govsigmaaldrich.com For this compound, the bulky and hydrophobic isoleucine side chain, along with the conformationally restricted proline residue, would be expected to play a key role in the crystal packing.

| Crystallographic Parameter | Expected Value for a Tetrapeptide |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | P2₁2₁2₁ or P2₁ |

| Unit Cell Dimensions (a, b, c) | 10-20 Å |

| Resolution | < 1.5 Å |

Note: This table presents hypothetical data based on typical values for similar peptides.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The solid-state structure of this compound is stabilized by an extensive network of hydrogen bonds. These interactions occur between the amide protons (N-H) and carbonyl oxygens (C=O) of the peptide backbone, as well as with any solvent molecules that may be incorporated into the crystal lattice.

Investigation of Polycrystalline Forms and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in peptides. Different polymorphs can exhibit distinct physical properties, including solubility and stability. The investigation of polycrystalline forms of this compound is important for a complete understanding of its solid-state behavior. Techniques such as powder X-ray diffraction (PXRD) are used to identify and characterize different polymorphic forms. Studies on similar peptides have shown that polymorphism can arise from variations in molecular conformation and intermolecular interactions. elsevierpure.com

Computational Structural Modeling and Simulation

In conjunction with experimental techniques, computational modeling and simulation provide powerful tools for exploring the conformational energy landscape of this compound. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the peptide in solution, revealing the accessible conformations and the transitions between them.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to accurately predict the structures and vibrational frequencies of different conformers. These theoretical predictions can then be compared with experimental data from techniques like ROA and Raman spectroscopy to validate the computational models and provide a more detailed interpretation of the experimental results. guidechem.com For this compound, computational studies would be essential for understanding the conformational preferences of the peptide backbone and the rotational freedom of the isoleucine and alanine side chains.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For the Pro-Ile-Ala-Ala tetrapeptide, MD simulations provide a means to explore its vast conformational space in a simulated aqueous environment, identifying energetically favorable structures and the transitions between them.

A primary challenge and point of interest in simulating proline-containing peptides is the cis-trans isomerization of the peptide bond preceding the proline residue—in this case, the Ile-Pro bond. nih.gov Unlike other amino acids, the energy barrier for this isomerization in proline is low enough that both conformers can be significantly populated at room temperature. MD simulations, particularly enhanced sampling techniques like Gaussian accelerated Molecular Dynamics, can overcome this energy barrier to adequately sample both cis and trans states, which is crucial for a complete conformational analysis. The proline ring itself has a defined pucker, further influencing the backbone structure.

Simulations would be initiated from various starting structures, such as fully extended chains or known secondary structure motifs like β-turns. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is calculated by integrating Newton's laws of motion. Analysis of these trajectories reveals the peptide's dynamic behavior and preferred conformations. Key dihedral angles (Φ, Ψ) along the peptide backbone are monitored to classify these structures. For Pro-Ile-Ala-Ala, common conformations might include various types of β-turns, which are stabilized by hydrogen bonds between the carbonyl oxygen of one residue and the amide proton of a downstream residue, or more flexible, open structures.

| Conformer | Residue | Φ Angle (N-Cα) | Ψ Angle (Cα-C) | Key Stabilizing Interactions |

|---|---|---|---|---|

| β-Turn (Type I) | Isoleucine (i+1) | -60 | -30 | Hydrogen bond between Pro(i) C=O and Ala(i+3) N-H |

| Alanine (i+2) | -90 | 0 | ||

| Extended Chain | Isoleucine (i+1) | -139 | +135 | Maximized separation of side chains; solvent interactions |

| Alanine (i+2) | -139 | +135 |

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Following the identification of stable conformers via MD simulations, quantum chemical (QC) calculations are employed to obtain a more accurate understanding of their electronic structure and energetics. Density Functional Theory (DFT) is a widely used QC method for biomolecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net Methods like DFT using hybrid functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)), can be used to perform geometry optimization on the candidate structures obtained from MD. researchgate.net

These calculations refine the molecular geometry by finding the minimum energy structure on the potential energy surface. Furthermore, DFT provides detailed information about the electronic properties of Pro-Ile-Ala-Ala. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For a peptide, the HOMO is often localized on electron-rich regions like carbonyl oxygen atoms or certain side chains, while the LUMO may be distributed over the peptide backbone. nih.gov

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| Total Energy (Hartree) | -1350.75 | Absolute electronic energy of the optimized structure. |

| HOMO Energy (eV) | -6.8 | Indicates potential for electron donation. |

| LUMO Energy (eV) | -0.5 | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap (eV) | 6.3 | Relates to chemical stability and reactivity. |

| Dipole Moment (Debye) | 5.2 | Measures overall polarity, influencing solubility and intermolecular interactions. |

Prediction of Spectral Parameters and Conformational Energies

A key application of quantum chemical calculations is the prediction of spectroscopic parameters that can be directly compared with experimental data. For peptides, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for experimental structure elucidation. DFT calculations can predict NMR chemical shifts (δ) for ¹H, ¹³C, and ¹⁵N nuclei with high accuracy. By calculating these parameters for each of the low-energy conformers identified, a theoretical set of spectra can be generated. Comparing these predicted spectra with experimental results helps to validate the computationally determined structures or determine the relative populations of different conformers in solution.

In addition to spectral data, QC calculations provide highly accurate conformational energies. The relative energies of different conformers (e.g., β-turn vs. extended) indicate their thermodynamic stability. By calculating the Gibbs free energy for each conformer, which includes electronic energy, zero-point vibrational energy, and thermal contributions, one can predict the equilibrium populations of each state. For Pro-Ile-Ala-Ala, this would reveal whether a folded or an open structure is dominant and by how much, providing fundamental insight into its structural preferences. nih.govresearchgate.net

| Conformer | Relative Gibbs Free Energy (ΔG in kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| β-Turn (Type I) | 0.00 (Reference) | ~75% |

| Extended Chain | +0.85 | ~20% |

| Other Minor Conformers | > +1.50 | <5% |

Structure-Activity Relationship (SAR) Studies through Computational Means

Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological activity. Computational SAR allows for the rapid, in silico screening of molecular analogues to identify key structural motifs responsible for a desired function. nih.gov Even without a known biological target, computational SAR can probe the structural importance of each amino acid in the Pro-Ile-Ala-Ala sequence.

A common technique is computational alanine scanning. In this approach, each residue of the parent peptide is systematically replaced with alanine, and the structural and electronic consequences of the mutation are evaluated using MD and DFT. For Pro-Ile-Ala-Ala, one would create and analyze three analogues: (Ala)-Ile-Ala-Ala, Pro-(Ala)-Ala-Ala, and Pro-Ile-(Ala)-Ala. By comparing the conformational preferences and electronic properties (like MEP or the HOMO-LUMO gap) of these analogues to the parent peptide, one can infer the role of each original residue. For example, if replacing isoleucine with alanine leads to a significant loss of a defined structure (e.g., the β-turn), it suggests the bulky isoleucine side chain is critical for stabilizing that fold. This information is invaluable for designing peptides with enhanced stability or specific functionalities.

| Peptide Analogue | Original Residue | Predicted Structural Impact | Inferred Role of Original Residue |

|---|---|---|---|

| (Ala)-Ile-Ala-Ala | Proline | Loss of turn propensity; increased flexibility. | Crucial for inducing backbone turn structure. |

| Pro-(Ala)-Ala-Ala | Isoleucine | Destabilization of the β-turn; reduced hydrophobicity. | Core hydrophobic packing and stabilization of the folded state. |

| Pro-Ile-Ala-(Ala) | Alanine | Minimal change in backbone conformation. | Likely acts as a spacer; not critical for the primary fold. |

Investigating the Biological Activities and Molecular Mechanisms of L Prolyl L Isoleucyl L Alanyl L Alanine

Receptor Binding and Signaling Pathway Modulation

No studies concerning the binding of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine to any receptors or its effect on signaling pathways have been found in the scientific literature.

While research exists for other peptides that include proline, isoleucine, and alanine (B10760859) in different arrangements, the specific biological and chemical properties are highly dependent on the exact amino acid sequence. Extrapolation of data from different peptide sequences would be scientifically inaccurate. Further research is required to elucidate the potential biological roles of this compound.

Ligand-Receptor Interaction Studies (In Vitro)

In the absence of specific studies on this compound, the potential for this tetrapeptide to interact with biological receptors can be inferred from research on similar peptide sequences. For instance, a study on the synthetic peptide Glu-His-Ile-Pro-Ala demonstrated its ability to bind to fibrinogen. nih.gov This suggests that peptide sequences containing the Isoleucyl-Prolyl-Alanyl motif may have an affinity for specific receptor sites.

The interaction of a peptide with a receptor is governed by the peptide's primary sequence and its resulting three-dimensional conformation. The binding affinity and specificity are dictated by the cumulative effect of various non-covalent interactions between the peptide's amino acid residues and the receptor's binding pocket.

Table 1: Potential In Vitro Assays for Ligand-Receptor Binding

| Assay Type | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the peptide flows over immobilized receptor proteins. | Binding affinity (KD), association (ka) and dissociation (kd) rates. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when the peptide binds to the receptor in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Fluorescence Polarization/Anisotropy | Measures the change in the rotational speed of a fluorescently labeled peptide upon binding to a larger receptor molecule. | Binding affinity (KD). |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. | Binding affinity (KD) in solution. |

Downstream Cellular Signaling Cascade Analysis (In Vitro)

Upon binding to a receptor, a peptide can trigger a cascade of intracellular signaling events. The nature of this signaling is dependent on the receptor type and the cellular context. Proline and alanine, constituents of the tetrapeptide, are known to be involved in modulating cellular signaling pathways. Proline abundance can influence pathways such as the transforming growth factor-beta (TGF-β) signaling pathway. frontiersin.org L-alanine has been observed to affect metabolic and signal transduction gene expression in pancreatic beta-cells. nih.gov

Therefore, it is plausible that this compound, upon receptor binding, could modulate signaling pathways involved in processes such as cell proliferation, differentiation, or immune response. Proline-rich motifs in peptides are known to be crucial for signal transduction. nih.gov

Table 2: Potential Downstream Signaling Pathways to Investigate

| Signaling Pathway | Potential Effect of Peptide Binding | Key Molecules to Assay |

| Mitogen-Activated Protein Kinase (MAPK) | Modulation of cell proliferation, differentiation, and stress responses. | Phosphorylation of ERK, JNK, p38. |

| Phosphoinositide 3-kinase (PI3K)/Akt | Regulation of cell survival, growth, and metabolism. | Phosphorylation of Akt, mTOR. |

| Nuclear Factor-kappa B (NF-κB) | Control of inflammatory responses and immune cell function. | Translocation of NF-κB to the nucleus. |

| Transforming Growth Factor-beta (TGF-β) | Regulation of cell growth, differentiation, and extracellular matrix production. | Phosphorylation of Smad proteins. |

Molecular Recognition and Biomolecular Interactions

Non-Covalent Interactions with Proteins and Nucleic Acids

The interaction of this compound with biological macromolecules like proteins and nucleic acids is mediated by a variety of non-covalent forces. mhmedical.com These interactions, although individually weak, collectively contribute to the stability and specificity of the binding. nih.gov

Table 3: Types of Non-Covalent Interactions

| Interaction Type | Description | Contributing Residues |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | Isoleucine, Alanine, Proline side chain. |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Peptide backbone amide and carbonyl groups. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the peptide and target molecule. |

| n → π Interactions* | A weak, stabilizing interaction involving the lone pair of one carbonyl oxygen and the antibonding orbital of an adjacent carbonyl group. nih.gov | Can occur between adjacent peptide bonds, particularly involving proline. nih.gov |

Role of Amino Acid Residues in Binding Specificity (Proline's Conformational Rigidity)

The amino acid sequence of a peptide is the primary determinant of its binding specificity. In this compound, each residue plays a distinct role.

Proline's Conformational Rigidity: The cyclic structure of the proline side chain, which is bonded to the backbone nitrogen, imparts significant conformational rigidity to the peptide chain. wikipedia.org This restriction in the phi (φ) and psi (ψ) dihedral angles reduces the flexibility of the peptide, which can pre-organize it into a conformation that is favorable for binding to a specific target. This "entropic locking" can enhance binding affinity. Proline is often found in turns and loops of proteins, and its presence can induce a "kink" in the peptide backbone, which can be critical for molecular recognition. nih.govfrontiersin.org

Isoleucine and Alanine: The hydrophobic side chains of isoleucine and alanine are crucial for interactions with nonpolar regions of a binding partner. khanacademy.org The size and branching of the isoleucine side chain can provide specificity by fitting into a well-defined hydrophobic pocket.

Mechanisms in Microbial Systems and Cell Biology (Non-Human Specific)

Antimicrobial Properties and Mechanisms of Action

Many naturally occurring peptides with antimicrobial properties are rich in specific amino acids, including proline and alanine. nih.govresearchgate.net Proline-rich antimicrobial peptides (AMPs) are known to exert their effects through various mechanisms, often involving entry into the microbial cell and inhibition of intracellular processes. nih.gov

While the specific antimicrobial activity of this compound has not been reported, its composition suggests it could potentially exhibit such properties. The hydrophobic nature of isoleucine and alanine could facilitate interaction with and disruption of microbial cell membranes, a common mechanism for AMPs.

Table 4: Potential Antimicrobial Mechanisms

| Mechanism | Description |

| Membrane Disruption | The peptide inserts into the microbial cell membrane, leading to pore formation, increased permeability, and cell lysis. |

| Inhibition of Intracellular Processes | After entering the cell, the peptide can interfere with essential processes such as DNA replication, protein synthesis, or enzyme activity. |

| Immunomodulation | The peptide may modulate the host's immune response to infection. |

Further research, including minimum inhibitory concentration (MIC) assays against a panel of microbes and studies on its effect on model membranes, would be necessary to determine the antimicrobial potential of this compound.

Anthelmintic Activity and Efficacy in Model Organisms

There is no scientific literature available that has investigated or established any anthelmintic (anti-parasitic worm) activity for the compound this compound. Consequently, there are no research findings on its efficacy in any model organisms, such as nematodes.

While the specific tetrapeptide remains unstudied, research on other proline-containing peptides has indicated the importance of this amino acid in the biological activity of certain molecules affecting nematodes. For instance, the proline residue in the nematode FMRFamide-related peptide, KPNFIRFamide (PF4), has been shown to be important for its metabolic stability and resistance to degradation by native nematode aminopeptidases. nih.gov However, it is crucial to note that these findings are not directly applicable to this compound, and any potential anthelmintic properties of this specific tetrapeptide would require dedicated empirical investigation.

Cellular Processes and Metabolic Influences in Lower Organisms

Similarly, there is a lack of research on the effects of this compound on the cellular processes and metabolic pathways of lower organisms. The scientific community has not published any studies detailing how this specific tetrapeptide might be absorbed, metabolized, or influence the cellular functions of organisms such as bacteria, fungi, or protozoa.

Research into the constituent amino acids does provide some insights into their individual roles. For example, L-alanine is known to be involved in various metabolic pathways in microorganisms. nih.gov The synthesis of L-alanyl-L-alanine cross-bridges is a known component of the peptidoglycan cell wall in certain bacteria, such as Enterococcus faecalis. researchgate.net Furthermore, proline-rich antimicrobial peptides (PrAMPs) have been identified as a class of molecules with potent activity against various pathogens, often by targeting intracellular processes like protein synthesis. nih.govmdpi.comnih.gov

However, the biological activity of a peptide is determined by its unique amino acid sequence and three-dimensional structure, and therefore, the functions of its individual components cannot be directly extrapolated to the entire molecule. The specific arrangement of L-proline, L-isoleucine, and L-alanine in the tetrapeptide of interest could result in novel biological properties that are yet to be discovered.

Data Tables

Advanced Analytical Methods for Detection, Quantification, and Characterization of L Prolyl L Isoleucyl L Alanyl L Alanine

Chromatographic Techniques for High-Resolution Separation

Chromatography is fundamental in the analysis of peptides, offering high-resolution separation from complex mixtures. nih.gov The choice of chromatographic mode is dictated by the physicochemical properties of the peptide, such as size, charge, and hydrophobicity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for peptide analysis and purification. nih.govnih.gov Method development for L-Prolyl-L-isoleucyl-L-alanyl-L-alanine involves a systematic approach to optimize separation parameters, including stationary phase chemistry, mobile phase composition, and gradient elution. phenomenex.com

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for peptide separation due to its high resolving power. hplc.eu It separates molecules based on their hydrophobicity. For this compound, a C18 or C8 stationary phase is typically employed. nih.gov The mobile phase usually consists of an aqueous component with an organic modifier, like acetonitrile (B52724), and an ion-pairing agent, such as trifluoroacetic acid (TFA), to improve peak shape and resolution. hplc.eu Normal-phase HPLC, which separates based on polarity, is less common for peptides but can be used for specific applications. acs.org

Table 1: Typical RP-HPLC Parameters for Tetrapeptide Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 or C8, 3-5 µm particle size, 100-300 Å pore size | Provides a hydrophobic stationary phase for interaction. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to protonate silanols and act as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide from the column. |

| Gradient | Linear gradient from low to high %B | To elute peptides with varying hydrophobicities. |

| Flow Rate | 0.5 - 1.5 mL/min for analytical columns | To ensure optimal separation efficiency. |

| Detection | UV at 210-220 nm | Detection of the peptide bond. |

| Temperature | 25-60 °C | Can influence selectivity and peak shape. nih.gov |

This table provides a generalized set of starting conditions for the RP-HPLC analysis of a tetrapeptide like this compound. Actual conditions would require optimization.

Ensuring the correct stereochemistry of each amino acid residue in this compound is critical. Chiral HPLC is employed to separate and quantify stereoisomers. jst.go.jpnih.gov This can be achieved using a chiral stationary phase (CSP) or by derivatizing the peptide with a chiral reagent followed by separation on a standard achiral column. jst.go.jpnih.govmdpi.com Given that isoleucine has two chiral centers, leading to four possible stereoisomers (L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine), chiral HPLC is particularly important. jst.go.jpnih.gov

Methods for determining the stereochemistry of amino acids within a peptide often involve hydrolysis of the peptide, followed by derivatization of the individual amino acids and analysis by chiral chromatography. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that is well-suited for polar compounds that are poorly retained in reverse-phase chromatography. nestgrp.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. nih.gov This creates a water-enriched layer on the stationary phase, and separation is achieved through partitioning of the analyte between this layer and the mobile phase. nih.gov For peptides, HILIC can offer orthogonal selectivity compared to RP-HPLC, meaning it separates compounds based on different properties, which is advantageous in comprehensive two-dimensional liquid chromatography (2D-LC) for complex sample analysis. nih.gov

Table 2: Comparison of RP-HPLC and HILIC for Peptide Separation

| Feature | Reverse-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica (B1680970), amide-bonded phases) nih.gov |

| Mobile Phase | High aqueous content, increasing organic | High organic content, decreasing organic (increasing aqueous) mac-mod.com |

| Elution Order | Least hydrophobic elutes first | Most hydrophobic (least hydrophilic) elutes first nestgrp.com |

| Primary Interaction | Hydrophobic interactions | Partitioning into an aqueous layer on the stationary phase nih.gov |

| Best Suited For | A wide range of peptides, separation based on hydrophobicity | Polar and hydrophilic peptides nestgrp.com |